molecular formula C17H11N3OS B2389121 N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide CAS No. 1004223-11-3

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide

Cat. No.: B2389121
CAS No.: 1004223-11-3
M. Wt: 305.36
InChI Key: DDCIFEYWWIKSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide is a synthetic small molecule of significant interest in oncology and medicinal chemistry research, designed by integrating two privileged pharmacophores. The thieno[2,3-d]pyrimidine core is a well-established scaffold in drug discovery, known for its ability to mimic purine bases, allowing it to act as a potent kinase inhibitor . This scaffold has demonstrated substantial cytotoxic effects against various human tumor cell lines . Concurrently, the naphthamide moiety is recognized for its high efficacy in inhibiting key oncogenic targets, most notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway . VEGFR-2 is a primary mediator of tumor-induced angiogenesis, and its inhibition is a validated strategy for restricting blood supply to solid tumors . Compounds featuring the naphthamide structure have shown exceptional potency, with IC50 values in the low nanomolar range in both enzymatic and cellular proliferation assays . The strategic combination of these two motifs in a single molecule suggests potential for a multi-targeted agent capable of simultaneously inhibiting tumor cell proliferation and angiogenesis. Researchers can leverage this compound as a valuable chemical tool for probing kinase-dependent signaling pathways and developing novel targeted cancer therapies. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c21-16(13-7-3-5-11-4-1-2-6-12(11)13)20-15-14-8-9-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCIFEYWWIKSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the suppression of cancer cell growth . The pathways involved include the G1/S phase transition of the cell cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The thieno[2,3-d]pyrimidine core is shared with compounds like 2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (from ). Key differences include:

  • Substituent Position : The target compound replaces the triazole-acetamide group with a 1-naphthamide moiety.

Functional Group Comparisons

  • Unlike N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide, it lacks the heterocyclic nitrogen-rich core, limiting its bioactivity in kinase inhibition.
  • Triazole-linked thienopyrimidines (): These derivatives exhibit moderate to strong antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli), attributed to the triazole group’s ability to disrupt microbial membranes. The naphthamide analog may exhibit different activity profiles due to steric and electronic effects.

Research Findings and Data Tables

Table 1: Comparative Properties of Thieno[2,3-d]pyrimidine Derivatives

Compound Core Structure Substituent Bioactivity (MIC, µg/mL) Key Reference
This compound Thienopyrimidine 1-Naphthamide Not reported Hypothetical
2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Thienopyrimidine Triazole-acetamide 8–64 (Antimicrobial)
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl Polymer synthesis

Key Observations:

  • Antimicrobial Activity: Triazole-thienopyrimidine hybrids () outperform phthalimide derivatives () in antimicrobial assays, suggesting the importance of nitrogen-rich heterocycles.
  • Synthetic Utility: Phthalimide derivatives are prioritized for polymer applications, whereas thienopyrimidines are tailored for drug discovery.

Biological Activity

N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound combines the thieno[2,3-d]pyrimidine core with a naphthamide moiety. This unique structure contributes to its varied biological activities. The molecular formula is represented as C13H10N2OSC_{13}H_{10}N_2OS, indicating the presence of sulfur and nitrogen atoms that play crucial roles in its reactivity and interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways:

  • Enzyme Inhibition : Thienopyrimidine derivatives have been shown to inhibit various enzymes, including thymidylate synthase and receptor protein-tyrosine kinases, which are pivotal in cancer cell proliferation and survival .
  • Cell Signaling Modulation : The compound may modulate signaling pathways by interacting with kinases such as Rho-associated protein kinase (ROCK) and phosphoinositide 3-kinase (PI3K), leading to alterations in cell morphology and migration .

Anticancer Properties

This compound exhibits notable anticancer activity. Research has demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, structure-activity relationship studies revealed that certain derivatives showed IC50 values as low as 0.001 μM against ROCK isoforms, indicating potent inhibitory effects relevant for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various strains of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the activation of prodrug metabolites through microbial nitroreductases, enhancing its antibacterial efficacy .

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Cancer Treatment : A study focused on thienopyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
  • Antimicrobial Screening : In a screening campaign against Mycobacterium tuberculosis, derivatives of thieno[2,3-d]pyrimidine were identified as promising candidates due to their ability to form active metabolites that effectively kill bacterial cells .

Comparative Analysis

Property This compound Similar Compounds
Chemical Class ThienopyrimidineThienopyrimidine derivatives
Biological Activity Anticancer, AntimicrobialAnticancer, Antimicrobial
Mechanism Enzyme inhibition, signaling modulationSimilar mechanisms with varying potency
IC50 Values As low as 0.001 μM against ROCKVaries widely among derivatives

Q & A

Q. What are the critical steps in synthesizing N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Core formation : Condensation of thiophene derivatives with pyrimidine precursors under reflux in aprotic solvents (e.g., DMF or THF) .
  • Amide coupling : Reaction of the thienopyrimidine intermediate with 1-naphthoyl chloride using coupling agents like EDCI/HOBt at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product (typical yields: 45–65%) . Optimization focuses on controlling temperature, solvent polarity, and catalyst loading to improve yield and purity .

Q. Which spectroscopic and analytical methods are essential for structural validation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and naphthamide substituents (e.g., aromatic protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm) .
  • LC-MS : Verify molecular weight (expected [M+H]⁺ ≈ 375–400 Da) and detect impurities .
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., against CK2 or CDK4/6) at 1–10 µM concentrations .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase selectivity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the thienopyrimidine 5-position to enhance ATP-binding pocket interactions .
  • Side-chain engineering : Replace naphthamide with smaller aryl groups (e.g., 4-methylphenyl) to reduce off-target effects on non-cancerous kinases .
  • Computational docking : Use AutoDock Vina to model interactions with CK2 (PDB: 3BWH) and prioritize derivatives with ΔG < -9 kcal/mol .

Q. How to resolve contradictions between in vitro kinase inhibition and cellular efficacy?

  • Permeability assessment : Perform Caco-2 monolayer assays to evaluate passive diffusion (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
  • Metabolic stability : Incubate with liver microsomes (human or murine) to identify rapid clearance (t₁/₂ < 30 min) due to CYP3A4-mediated oxidation .
  • Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Synthesize phosphate esters at the naphthamide carbonyl to enhance aqueous solubility (>2 mg/mL in PBS) .
  • Formulation : Use nanocarriers (e.g., PLGA nanoparticles) to increase plasma half-life in murine models .
  • LogP reduction : Replace hydrophobic substituents (e.g., naphthyl) with polar groups (e.g., pyridyl), targeting LogP < 3 .

Q. How to evaluate multi-target inhibition for polypharmacological applications?

  • Kinase profiling : Screen against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3, VEGFR2) .
  • Pathway analysis : Use STRING or KEGG to map synergistic targets (e.g., PI3K/AKT and MAPK pathways) .
  • In vivo validation : Test in xenograft models with dual-target inhibitors (e.g., combined CDK4 and BCL-2 inhibition) .

Methodological Considerations

Q. What statistical approaches address variability in biological replicate data?

  • Dose-response curves : Fit using four-parameter logistic models (GraphPad Prism) with R² > 0.95 .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in enzymatic assays .

Q. How to prioritize derivatives for in vivo studies?

  • ADMET scoring : Use SwissADME to filter compounds with high gastrointestinal absorption and low hepatotoxicity .
  • Therapeutic index : Calculate ratio of IC₅₀ (cancer cells) to CC₅₀ (non-cancerous cells); target TI > 10 .

Data Interpretation Challenges

Q. Why might antimicrobial activity differ between docking predictions and experimental results?

  • Target flexibility : Docking to rigid TrmD enzyme structures (e.g., PDB: 5V5E) may overlook conformational changes during ligand binding .
  • Resistance mechanisms : Efflux pump overexpression (e.g., P. aeruginosa MexAB-OprM) reduces intracellular accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.